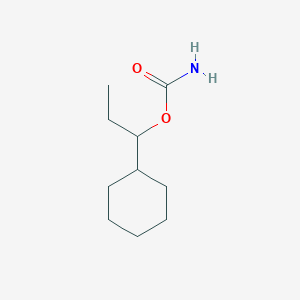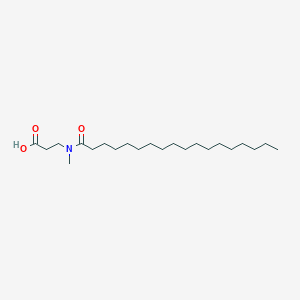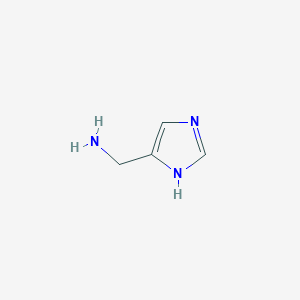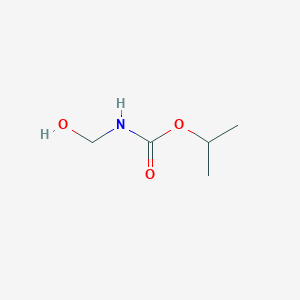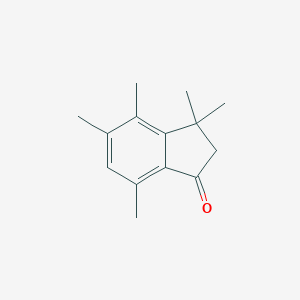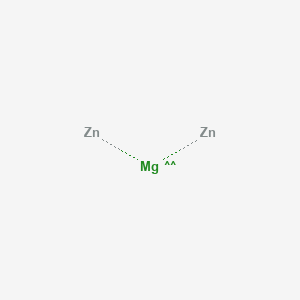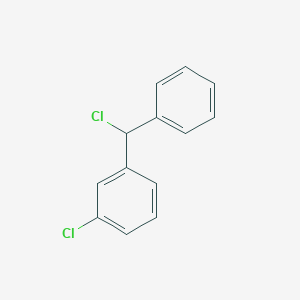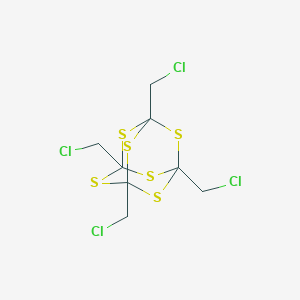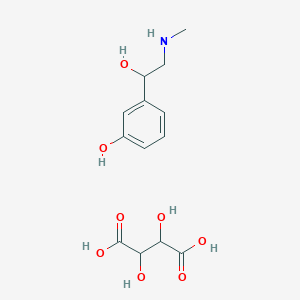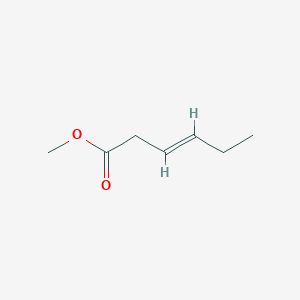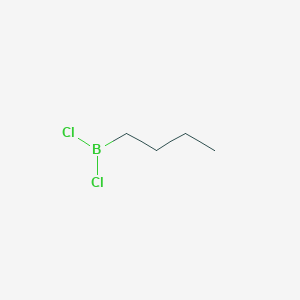
Butyldichloroborane
Vue d'ensemble
Description
Butyldichloroborane, also known as butyl (dichloro)borane, is a chemical compound with the molecular formula C4H9BCl2 . It has a molecular weight of 138.83100 .
Molecular Structure Analysis
The molecular structure of Butyldichloroborane consists of a butyl group (C4H9) attached to a boron atom, which is further connected to two chlorine atoms . The InChI representation of the molecule is InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
Butyldichloroborane has a density of 0.714 g/mL at 25ºC and a boiling point of 68-70ºC . It does not have a defined melting point . The compound has a rotatable bond count of 2 and a complexity of 38.7 .
Applications De Recherche Scientifique
Synthesis of Valuable Chemicals : Butyldichloroborane is involved in the synthesis of chemicals like 1,4-butanediol (BD), which is an important industrial chemical with an annual demand of one million metric tons. In a study by Liu & Lu (2015), a de novo biosynthesis pathway was developed in Escherichia coli for BD bio-production, showcasing the integration of synthetic biology and metabolic engineering (Liu & Lu, 2015).
Chemical Reactions and Syntheses : Butyldichloroborane is used in reactions with functionalized azides, proving to be an efficient method for synthesizing secondary amines (Carboni et al., 1987). It also facilitates the synthesis of various organoboron compounds, serving as a critical component in different organic reactions (Carboni, Vaultier, & Carrié, 1987).
Material Science and Medicinal Applications : The study by Sanjo (1971) explored a cold-curing dental resin with a tri-n-butylborane catalyst, demonstrating its excellent adhesiveness to teeth and minimal effect on dental pulp (Sanjo, 1971).
Development of Fluorescent Dyes : Research by Ulrich et al. (2006) introduced new fluorescent dyes with boron-substituted indacenes, indicating potential applications in labeling and electroluminescence. This study underscores the versatility of organoboron compounds in developing new materials (Ulrich, Goze, Goeb, Retailleau, & Ziessel, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
butyl(dichloro)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWAGCLIHFWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403533 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyldichloroborane | |
CAS RN |
14090-22-3 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14090-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



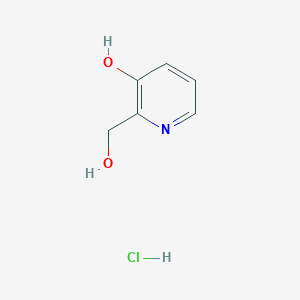
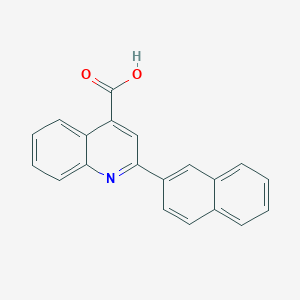
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
